3-Nitro-9H-fluoren-2-amine
Description
Contextualization of Fluorene (B118485) Derivatives in Modern Chemical Sciences
Fluorene is a polycyclic aromatic hydrocarbon consisting of two benzene (B151609) rings fused to a central five-membered ring. Its derivatives are a class of organic compounds that have become cornerstones in various scientific fields due to their unique chemical, physical, and biological properties. entrepreneur-cn.com The rigid, planar structure of the fluorene core, combined with its versatile functionalization potential at several positions, allows for the synthesis of a vast array of molecules with tailored characteristics. researchgate.net
In materials science, fluorene-based polymers are prized for their excellent photoelectric properties, including high fluorescence quantum yields and good charge carrier mobility. entrepreneur-cn.comrsc.org This makes them integral components in the development of organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices. entrepreneur-cn.commdpi.com Researchers have successfully synthesized fluorene derivatives that emit light across the visible spectrum—blue, green, and red—by modifying the core structure. entrepreneur-cn.com Furthermore, their thermal stability and charge transport capabilities contribute to their use as hole transport materials in perovskite solar cells. entrepreneur-cn.commdpi.com
The biological activity of fluorene derivatives has also been a subject of extensive research. entrepreneur-cn.com Certain derivatives have shown potential in drug development, with applications ranging from anticancer agents to antispasmodics. entrepreneur-cn.com The fluorene scaffold is also utilized in the design of fluorescent probes and biosensors for studying biological molecules like proteins and DNA. entrepreneur-cn.com The adaptability of the fluorene molecule, with its multiple reactive sites, makes it a valuable intermediate for synthesizing complex functionalized molecules, polymers, and macrocycles. researchgate.net
Rationale for Scholarly Investigation of 3-Nitro-9H-fluoren-2-amine
The scientific interest in this compound stems from the specific combination of its constituent parts: the fluorene backbone, a nitro group (-NO2), and an amino group (-NH2). The presence and relative positions of these functional groups on the aromatic framework are key to its unique chemical reactivity and potential applications.
The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the fluorene system. This electron-withdrawing nature can activate the molecule for certain chemical reactions. thieme-connect.com For instance, the nitro group can facilitate nucleophilic aromatic substitution reactions, where it can act as a leaving group. thieme-connect.com It can also activate the molecule for regioselective palladium-catalyzed C-H arylation reactions. thieme-connect.com
Conversely, the amino group is an electron-donating group. The interplay between the electron-withdrawing nitro group and the electron-donating amino group on the same aromatic scaffold creates a "push-pull" system. Such systems are of great interest in the development of chromophores with tailored absorption and emission properties, particularly for applications in nonlinear optics and as dyes. nih.gov
Furthermore, the amino group provides a reactive handle for further chemical modifications, allowing this compound to serve as a versatile building block in the synthesis of more complex heterocyclic structures and other functional materials. thieme-connect.com The reduction of the nitro group to another amino group can also lead to the formation of diamino-fluorene derivatives, which are valuable monomers for the synthesis of high-performance polymers. nih.gov
Overview of Key Research Avenues for Nitro and Amino Substituted Fluorene Compounds
The unique structural and electronic characteristics of fluorene compounds substituted with both nitro and amino groups have opened up several promising areas of research. These investigations primarily leverage the distinct properties imparted by the push-pull nature of the substituents and their reactivity.
One major research avenue is their application as intermediates in organic synthesis . The presence of both a nucleophilic amino group and an electrophilically activating nitro group allows for a wide range of chemical transformations. thieme-connect.com For example, the amino group can be readily diazotized and converted into a variety of other functional groups. The nitro group, as mentioned, can be reduced to an amine, opening pathways to symmetrical and unsymmetrical diamino-fluorenes. nih.gov These diamines are crucial precursors for polyimides and other high-performance polymers known for their thermal stability and mechanical strength.
Another significant area of investigation is in materials science , particularly for optoelectronic applications . The intramolecular charge transfer (ICT) characteristics of nitro-amino substituted aromatic compounds make them attractive for creating dyes that absorb in the visible and near-infrared (NIR) regions. nih.gov Polynitrofluorenes, for instance, have been used to design push-pull dyes with absorption peaks in the NIR region. nih.gov While the direct analogue this compound is a specific example, the general principle of using nitro and amino groups on a fluorene core to tune electronic properties is a key research focus.
Finally, the biological activity of nitro-containing compounds is a well-established field of study. nih.gov The nitro group is a known pharmacophore in various bioactive molecules. nih.gov While specific research on the biological effects of this compound is not widely documented in the provided search results, the general class of nitroaromatic compounds is investigated for a range of potential therapeutic applications, often leveraging the reduction of the nitro group within biological systems. nih.gov
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 29005-18-3 bldpharm.comangelpharmatech.comchemicalregister.com |
| Molecular Formula | C13H10N2O2 |
| Molecular Weight | 226.23 g/mol |
| IUPAC Name | This compound |
Structure
3D Structure
Properties
IUPAC Name |
3-nitro-9H-fluoren-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c14-12-6-9-5-8-3-1-2-4-10(8)11(9)7-13(12)15(16)17/h1-4,6-7H,5,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFGKQNZCKSYQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC(=C(C=C31)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 3 Nitro 9h Fluoren 2 Amine and Its Analogs
Established Synthetic Routes for 3-Nitro-9H-fluoren-2-amine
The primary and most established route to this compound begins not with fluorene (B118485) itself, but with a pre-functionalized derivative, typically 2-acetylaminofluorene (B57845) (N-(9H-Fluoren-2-yl)acetamide). electronicsandbooks.com This approach is necessary due to the directing effects of the substituents on the fluorene ring.
Table 1: Synthesis of 2-Amino-3-nitrofluorene
| Step | Starting Material | Reagents | Key Intermediate(s) | Yield | Reference |
| 1. Nitration | 2-Acetamidofluorene | Nitric acid, Acetic acid | 2-Acetamido-3-nitrofluorene, 2-Acetamido-7-nitrofluorene | ~Quantitative (mixture) | electronicsandbooks.com |
| 2. Deacylation & Separation | Mixture from Step 1 | Ethanolic HCl, Dilute HCl | 2-Amino-3-nitrofluorene | 45% (from isomer mixture) | electronicsandbooks.com |
The nitration of aromatic compounds is a classic electrophilic aromatic substitution reaction. For fluorene systems, this is typically achieved using nitric acid, often in the presence of a catalyst or a specific solvent system. cdnsciencepub.com The reaction proceeds through the formation of the highly reactive nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring.
When unsubstituted fluorene is nitrated with concentrated nitric acid in glacial acetic acid, the primary product is 2-nitrofluorene (B1194847). iarc.fr The conditions, such as temperature and reaction time, can be controlled to influence the degree of nitration. For instance, prolonged reaction can lead to dinitro products. cdnsciencepub.com The choice of nitrating agent and conditions is crucial; nitration of some fluorene derivatives with fuming nitric acid in acetic anhydride (B1165640) requires careful temperature control to prevent hazardous decomposition.
Direct amination of the fluorene ring is not a common synthetic strategy. Instead, the amino group is almost universally introduced by the reduction of a corresponding nitrofluorene derivative. orgsyn.orgontosight.ai This two-step approach of nitration followed by reduction is a reliable and well-established method for preparing aminofluorenes. orgsyn.org Therefore, the "amination" strategy is intrinsically linked to the nitration process and the subsequent chemical transformation of the resulting nitro group.
The position of nitration on the fluorene ring is heavily influenced by the directing effects of any existing substituents. The fluorene nucleus itself preferentially directs electrophiles to the 2-position, as seen in the formation of 2-nitrofluorene from fluorene. iarc.fr
For the synthesis of this compound, the starting material is 2-acetylaminofluorene. electronicsandbooks.com The acetamido group (-NHCOCH₃) is an ortho-, para-director. Therefore, during electrophilic nitration, it directs the incoming nitro group to the positions ortho (positions 1 and 3) and para (position 7) to itself. This results in a mixture of 2-acetamido-3-nitrofluorene and 2-acetamido-7-nitrofluorene. electronicsandbooks.com By using one equivalent of nitric acid at 25°C, a 2:1 mixture of the 3-nitro and 7-nitro isomers can be obtained in nearly quantitative yield. electronicsandbooks.com
This selectivity is key to introducing the nitro group at the desired C-3 position, adjacent to the eventual amino group at C-2. As amination is achieved via reduction, the positional selectivity of the final product is determined entirely by the initial nitration step.
Chemical Transformations of Nitro and Amino Groups on Fluorene Scaffolds
The nitro and amino groups on the fluorene core are versatile functional handles that allow for a wide range of subsequent chemical modifications.
The conversion of a nitro group to a primary amine is a fundamental transformation in the synthesis of fluorene-based amines. A highly effective and widely used method is catalytic transfer hydrogenation. orgsyn.org This often involves refluxing the nitrofluorene compound in ethanol (B145695) with a catalyst, such as palladium on carbon (Pd/C), and using hydrazine (B178648) hydrate (B1144303) as the hydrogen source. orgsyn.orgnih.gov This method is often preferred over direct catalytic hydrogenation or other reduction methods because it provides high yields and utilizes simple apparatus and procedures. orgsyn.org Yields for the reduction of 2-nitrofluorene to 2-aminofluorene (B1664046) using this method can be as high as 93-96%. orgsyn.org
Other reducing agents have also been employed. For instance, the reduction of polyfluorinated nitrofluorenones has been successfully achieved using hydriodic acid and red phosphorus. cdnsciencepub.com Enzymatic reduction has also been observed, where enzymes like xanthine (B1682287) oxidase can catalyze the reduction of 2-nitrofluorene to 2-aminofluorene. nih.govpsu.edu
Table 2: Common Methods for Reduction of Nitrofluorenes
| Reagent System | Catalyst | Solvent | Typical Substrate | Product | Yield | Reference |
| Hydrazine Hydrate | 10% Pd/C | Ethanol | 2-Nitrofluorene | 2-Aminofluorene | 93-96% | orgsyn.org |
| Hydrazine Hydrate | 10% Pd/C | THF/Ethanol | Substituted 7-Nitrofluorene | Substituted 7-Aminofluorene | - | nih.gov |
| Hydriodic Acid, Red Phosphorus | - | - | 2-Nitro-9-oxo-1,4,7-trifluorofluorene | 2-Amino-9-oxo-1,4,7-trifluorofluorene | - | cdnsciencepub.com |
The primary amine group of a fluorenyl amine is a nucleophile that can participate in a variety of chemical reactions to form more complex derivatives.
N-Arylation: The amine can undergo coupling reactions with aryl halides to form diarylamines. A notable example is the Ullmann condensation, where a fluorenyl amine is reacted with an aryl halide (e.g., iodobenzene) in the presence of a copper catalyst (like Cu-bronze) and a base at high temperatures. nih.govwikipedia.org This reaction is used to attach phenyl groups to the nitrogen atom. nih.gov
Amide and Urea Formation: The amine group readily reacts with acylating agents. Treatment with acetic anhydride leads to the formation of the corresponding acetamide (B32628) (N-acetyl derivative). Reaction with phosgene (B1210022) can be used to synthesize isocyanates, which are reactive intermediates. These isocyanates can then react with another equivalent of the amine to form a symmetrical di-urea or with other amines (like aniline) to form unsymmetrical ureas.
Reductive Amination/Alkylation: The primary amine can be converted to a secondary or tertiary amine. For example, reductive methylation of an aminofluorene derivative has been achieved using paraformaldehyde and sodium cyanoborohydride to yield the corresponding dimethylamino derivative. nih.gov Reductive amination can also be catalyzed by transition metal complexes, such as those of rhodium or cobalt, to react aldehydes or ketones with fluorenyl amines to produce higher-order amines. researchgate.net
Insertion Reactions: Recent research has shown that fluorenyl amines can participate in novel insertion reactions. For example, 2-aminofluorene can react with amide-sulfoxonium ylides in the presence of an iridium catalyst to form Si-H insertion products, demonstrating a modern method for C-N bond functionalization. nih.gov
Substitution Reactions Involving Nitro and Amino Fluorene Derivatives
The presence of both a nitro (-NO₂) and an amino (-NH₂) group on the fluorene core, as in this compound, offers a versatile platform for a variety of substitution reactions. These functional groups can be chemically manipulated to introduce new substituents and construct more complex molecules.
The amino group at the 2-position is nucleophilic and can participate in reactions such as diazotization followed by Sandmeyer or Schiemann reactions to introduce a range of substituents. Additionally, it can undergo acylation or alkylation to form amide or secondary/tertiary amine derivatives, respectively.
The nitro group at the 3-position is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group. A key transformation of the nitro group is its reduction to an amino group, which can be achieved using various reducing agents like tin(II) chloride in hydrochloric acid, or catalytic hydrogenation. This resulting diamino-fluorene can then be used as a building block for further derivatization.
For instance, the reduction of the nitro group in a related compound, 7-(5-(benzothiazol-2-yl)thiophen-2-yl)-9,9-didecyl-7-nitro-9H-fluoren-2-yl)benzothiazole, was accomplished using palladium on carbon (10% Pd/C) and hydrazine hydrate (NH₂NH₂·H₂O) in a mixture of THF and ethanol. nih.gov This highlights a common strategy for converting a nitro-fluorene derivative into its amino counterpart.
Furthermore, nucleophilic substitution reactions on fluorene derivatives have been studied extensively. For example, the reaction of N-(sulfonatooxy)-2-(acetylamino)fluorene with various aromatic amines demonstrates the susceptibility of the fluorene system to nucleophilic attack. acs.org In the context of this compound, while direct SNAr displacement of the nitro group is challenging, its activating effect can facilitate substitutions at other positions on the fluorene ring. The amino group can also be a target for substitution, where it can be replaced by other functional groups under specific reaction conditions. The reaction of amino-derivatives of fluorene with nitrobenzene (B124822) has also been an area of investigation. rsc.org
| Reactant | Reagent(s) | Product | Reaction Type |
| 7-(5-(benzothiazol-2-yl)thiophen-2-yl)-9,9-didecyl-7-nitro-9H-fluoren-2-yl)benzothiazole | 10% Pd/C, NH₂NH₂·H₂O, THF/EtOH | 7-(5-(benzothiazol-2-yl)thiophen-2-yl)-9,9-didecyl-9H-fluoren-2-amine | Reduction of nitro group |
| N-(sulfonatooxy)-2-(acetylamino)fluorene | Aromatic amines | Substituted amino-fluorene derivatives | Nucleophilic substitution |
| Amino-fluorene derivatives | Nitrobenzene | --- | Reaction study |
Advanced Synthetic Techniques and Methodological Innovations
Recent advancements in synthetic organic chemistry have provided more efficient and selective methods for the synthesis and functionalization of fluorene derivatives. These include catalytic approaches and strategies for achieving high regioselectivity.
Catalytic methods have become indispensable for the synthesis of complex fluorene analogs. Transition metal catalysts, in particular, have been employed for a variety of C-H functionalization and cross-coupling reactions on the fluorene core.
For example, rhodium- and copper-catalyzed intramolecular aromatic carbenoid insertion of biaryldiazoacetates provides an efficient route to fluorene carboxylates. researchgate.net These catalytic conditions often exhibit excellent regioselectivity, which can be influenced by steric effects. researchgate.net The mechanism is believed to proceed through an electrophilic aromatic substitution. researchgate.net Similarly, boron trifluoride etherate (BF₃·Et₂O) has been used to catalyze the reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamides to afford highly functionalized fluorene derivatives in excellent yields. thieme-connect.de The choice of catalyst can be critical; while BF₃·Et₂O was found to be highly effective, other catalysts like p-TsOH, FeCl₃, and AlCl₃ resulted in lower yields or no reaction. thieme-connect.de
Ruthenium catalysts have also been utilized for the direct sp³ C-H alkylation of 9H-fluorene using alcohols as alkylating agents. acs.org This "borrowing hydrogen" methodology is environmentally benign as it produces water as the primary byproduct. acs.org Palladium-catalyzed reactions, such as the annulative π-extension of 1,8-dibromonaphthalene (B102958), have been developed to construct fluoranthene (B47539) derivatives, which are structurally related to fluorenes. beilstein-journals.org This involves a sequence of intermolecular and intramolecular C-H bond activations. beilstein-journals.org
| Catalyst System | Reaction Type | Substrate(s) | Product(s) |
| Rh₂(OAc)₄ or Cu(OTf)₂ | Intramolecular carbenoid C-H insertion | Biaryldiazoacetates | Fluorene-9-carboxylates |
| BF₃·Et₂O | Reaction with aminobenzamides | 9-(Phenylethynyl)-9H-fluoren-9-ols | Functionalized 9-substituted fluorenes |
| [Ru(p-cymene)Cl₂]₂ | Direct sp³ C-H alkylation | 9H-Fluorene and alcohols | 9-Alkyl-9H-fluorenes |
| Palladium catalyst | Annulative π-extension | 1,8-Dibromonaphthalene and arenes | Fluoranthene derivatives |
The ability to control the position of functional groups on the fluorene skeleton is crucial for tailoring the properties of the final molecule. Several strategies have been developed to achieve high regioselectivity in the synthesis of fluorene analogs.
One approach involves the intramolecular aromatic carbenoid C-H insertion of biaryldiazoacetates catalyzed by rhodium or copper. researchgate.net This method has demonstrated excellent regioselectivity, which is thought to be governed by steric effects, leading to the formation of specific fluorene carboxylate isomers. researchgate.net In contrast, thermal conditions for the same reaction often lead to a mixture of regioisomers. researchgate.net
Another strategy is the silver-promoted oxidative cyclization of 1,6-enynes with disubstituted phosphine (B1218219) oxides, which allows for the highly regioselective synthesis of phosphorated fluorene derivatives. acs.org This reaction constructs one C-P and two C-C bonds in a single step. acs.org
Furthermore, palladium-catalyzed double C-H bond functionalization of activated arenes with 1,8-dibromonaphthalene allows for the regioselective introduction of functional groups at specific positions of the resulting fluoranthene core. beilstein-journals.org For challenging substrates where direct C-H activation is difficult, a combination of Suzuki coupling followed by intramolecular C-H activation provides a complementary and regioselective route. beilstein-journals.org A metal-free and highly regioselective oxidative arylation of fluorophenols has also been developed, where the position of the fluoride (B91410) leaving group dictates the regioselectivity of the resulting arylated quinone product. nih.gov
Isolation and Purification Protocols for Complex Fluorene Derivatives
The isolation and purification of fluorene derivatives are critical steps to obtain materials with the high purity required for many applications. A variety of techniques are employed, with the choice depending on the physical and chemical properties of the target compound and the nature of the impurities.
A common method for the purification of crude fluorene derivatives is recrystallization. For example, 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene can be purified by dissolving the crude product in a lower aliphatic alcohol and then adding water to induce precipitation. google.com Further purification to obtain a high-purity product can be achieved by recrystallization from a lower aliphatic alcohol. google.com Similarly, a patented method for purifying fluorene involves dissolving the raw material in a solvent at elevated temperatures, followed by controlled cooling and the addition of an eluting agent to induce crystallization. google.com This process can significantly increase the purity of the fluorene product. google.com
Column chromatography is another powerful technique for the separation of complex mixtures of fluorene derivatives. For instance, in the synthesis of 9-methylfluorene, the product was purified by chromatography on a column of dry, activated alumina (B75360) using hexane (B92381) as the eluent. cdnsciencepub.com This technique is particularly useful for separating regioisomers, as demonstrated in the separation of fluorene carboxylate isomers. researchgate.net
For specific fluorene derivatives, a sequence of purification steps may be necessary. The purification of 9,9-bis(4-hydroxyphenyl)fluorene (B116638) (BHPF) can involve a two-step process: a first purification step using acetonitrile (B52724) followed by a second step with a solvent selected from aliphatic alcohols, a mixture of aromatic hydrocarbons and aliphatic alcohols, or a mixture of aromatic hydrocarbons and nitriles. epo.org This multi-step approach can yield BHPF with a very high melting point, indicative of high purity. epo.org
| Compound | Purification Method | Solvent(s)/Eluent(s) | Key Aspect |
| 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene | Precipitation and Recrystallization | Lower aliphatic alcohol, water | High purity achieved through sequential precipitation and recrystallization. google.com |
| Crude Fluorene | Crystallization | Solvent and eluting agent (e.g., isopropanol, ethanol) | Controlled cooling and addition of an eluting agent to enhance purity. google.com |
| 9-Methylfluorene | Column Chromatography | Hexane on activated alumina | Separation from unreacted starting material and byproducts. cdnsciencepub.com |
| 9,9-bis(4-hydroxyphenyl)fluorene (BHPF) | Two-step Recrystallization | Acetonitrile, then aliphatic alcohols/aromatic hydrocarbons | Multi-step process to achieve very high purity and a sharp melting point. epo.org |
Chemical Reactivity and Transformation Pathways of 3 Nitro 9h Fluoren 2 Amine
Reaction Mechanisms Involving the Nitro Group
The nitro group (-NO₂) at the 3-position significantly influences the electronic properties of the fluorene (B118485) ring, directing its reactivity in various transformations. smolecule.com
The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution. mnstate.edunowgonggirlscollege.co.in This deactivating effect makes reactions with electrophiles less favorable compared to the unsubstituted fluorene. Conversely, this electron-withdrawing nature enhances the electrophilic character of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution, although this is less common than reactions involving the amino group.
The primary interactions involving the nitro group are with nucleophiles. nih.gov The nitrogen atom of the nitro group is electron-deficient and can be a target for nucleophilic attack, though this is less common than reactions at the aromatic ring. The oxygen atoms of the nitro group can participate in hydrogen bonding, influencing the molecule's solubility and interactions in various solvents. scbt.com
One of the most significant reactions of the nitro group is its reduction to a primary amine. masterorganicchemistry.com This transformation is crucial as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group, fundamentally altering the reactivity of the aromatic system. masterorganicchemistry.com The reduction of 3-Nitro-9H-fluoren-2-amine yields 2,3-diamino-9H-fluorene.
Common methods for the reduction of aromatic nitro compounds are widely applicable. These include:
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). smolecule.commasterorganicchemistry.com
Metal/Acid Reduction: Employing easily oxidized metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). smolecule.commasterorganicchemistry.com
The reduction process proceeds through several intermediate species. In a neutral solution, the primary product can be the corresponding hydroxylamine. nowgonggirlscollege.co.in In basic solutions, intermediate nitrosobenzene (B162901) can react with phenylhydroxylamine to form azoxybenzene (B3421426), which can be further reduced to azobenzene (B91143) and then hydrazobenzene. nowgonggirlscollege.co.in
| Reduction Method | Reagents | Typical Product |
| Catalytic Hydrogenation | H₂, Pd/C | Primary Amine |
| Metal-Acid Reduction | Fe, HCl | Primary Amine |
| Metal-Acid Reduction | Sn, HCl | Primary Amine |
| Neutral Reduction | Zn, NH₄Cl | Hydroxylamine |
Reactivity of the Fluorenyl Amino Group
The amino group (-NH₂) at the 2-position is a nucleophilic center and a key site for derivatization and other transformations. mnstate.edu Its reactivity is characteristic of primary aromatic amines.
The primary amine group of this compound readily undergoes derivatization, a process used to modify its chemical properties or to prepare it for analysis. nih.gov These reactions are fundamental in synthesizing a variety of fluorene-based compounds.
Common derivatization reactions include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides. For example, the amino group can be protected by converting it into an amide, which can be important in multi-step syntheses. masterorganicchemistry.com
Alkylation: Nucleophilic substitution reaction with alkyl halides, although polyalkylation can be a common issue. mnstate.edu
Reaction with Carbonyls: Condensation with aldehydes or ketones to form imines (Schiff bases). mnstate.edu
Reaction with Isothiocyanates: The amino group can react with isothiocyanates, such as phenyl isothiocyanate (Edman's reagent), to form thiourea (B124793) derivatives. nih.govresearchgate.net This is a common strategy for creating probes for bioconjugation. nih.govacs.org
Derivatizing agents are often employed to enhance detectability in analytical techniques like HPLC. researchgate.netmdpi.com For instance, reagents like 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) react with primary and secondary amines to form fluorescent derivatives. researchgate.netmdpi.comresearchgate.net
| Reaction Type | Reagent Class | Product Class |
| Acylation | Acyl Halides, Anhydrides | Amides |
| Alkylation | Alkyl Halides | Alkylated Amines |
| Condensation | Aldehydes, Ketones | Imines (Schiff Bases) |
| Addition | Isothiocyanates | Thioureas |
The oxidation of aromatic amines can lead to a variety of products depending on the oxidizing agent and reaction conditions. The reactive nature of the aromatic amino moiety makes it highly susceptible to oxidation. nih.gov The direct oxidation of primary amines can be an alternative route for synthesizing nitro compounds. mdpi.com
Potential oxidation pathways include:
Formation of Nitroso and Nitro Compounds: The amine group can be oxidized to form nitroso or nitro derivatives using strong oxidizing agents. mdpi.com
Formation of Azo Compounds: In some oxidative reactions, compounds featuring azo bonds (–N=N–) can be formed, which are often highly colored. nih.gov
Polymerization: Electrochemical oxidation can often lead to the formation of a polymer film on the electrode surface. researchgate.net
The oxidation of anilines with reagents like peracetic acid has been shown to yield nitrobenzene (B124822), though azoxybenzene is often the main product. mdpi.com The choice of catalyst and oxidant is crucial for achieving selectivity in the oxidation of amines. mdpi.com
Intermolecular Interactions and Supramolecular Assembly
The structure of this compound, with its hydrogen bond donors (amine group) and acceptors (nitro group), along with the large, planar fluorene ring system, facilitates a range of intermolecular interactions. scbt.comfluorochem.co.uk These non-covalent forces, including hydrogen bonding and C-H···π interactions, drive the self-assembly of molecules into ordered supramolecular structures. nih.govmdpi-res.com
In related fluorene derivatives, crystal packing diagrams reveal that molecules can assemble into antiparallel dimers. nih.gov These dimers can be held together by intermolecular C-H···π interactions between the phenyl ring of one molecule and the fluorene unit of another. nih.gov Furthermore, hydrogen bonding involving the nitro group of one molecule and a C-H bond of an adjacent molecule can contribute to the stability of the supramolecular architecture. nih.gov These interactions help to stabilize the crystal structure and can restrict molecular rotations. nih.gov The study of these assemblies is crucial for understanding the material properties of fluorene derivatives. researchgate.netdntb.gov.ua
Hydrogen Bonding in Fluorene-Based Compounds
The presence of both a hydrogen bond donor (the primary amine group, -NH₂) and hydrogen bond acceptors (the oxygen atoms of the nitro group, -NO₂) in this compound makes it a prime candidate for forming extensive hydrogen-bonding networks in its crystalline form. While specific crystallographic data for this compound is not publicly available, analysis of closely related fluorene derivatives provides significant insight into the expected hydrogen-bonding motifs.
In analogous structures containing both amino and nitro groups, intermolecular hydrogen bonds of the N-H···O type are prevalent. These interactions involve the hydrogen atoms of the amino group forming bonds with the oxygen atoms of the nitro group on an adjacent molecule. This leads to the formation of chains or more complex two-dimensional sheets, significantly influencing the crystal packing and stability. nih.gov
The table below presents typical hydrogen bond parameters observed in related fluorene compounds, illustrating the nature of these interactions.
| Donor-H···Acceptor | Compound Type | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N-H···O | (2S)-3-(4-Amino-3-nitrophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | 0.88 | 2.08 | 2.932 | 163 |
| N-H···O | (2S)-3-(4-Amino-3-nitrophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | 0.88 | 2.37 | 3.186 | 154 |
| C-H···O | (E)-4-((7-(dimethylamino)-9,9-dimethyl-9H-fluoren-2-yl)ethynyl)benzonitrile | - | - | 3.140 | - |
This data is from related fluorene compounds and is presented for illustrative purposes.
π-Stacking and Aromatic Interactions in Crystalline Architectures
The planar, aromatic nature of the fluorene system in this compound facilitates significant π-stacking and other aromatic interactions in the solid state. These non-covalent forces play a crucial role in the molecular packing and can influence the material's electronic and photophysical properties.
π-π Stacking: In many fluorene derivatives, the planar aromatic rings of adjacent molecules arrange in a parallel or anti-parallel fashion, leading to π-π stacking interactions. The distance between the stacked rings is a key parameter, with typical values ranging from 3.3 to 3.8 Å. These interactions are a significant driving force in the formation of columnar or layered structures in the crystal lattice. researchgate.netnih.gov
CH-π Interactions: Interactions between a C-H bond and the electron cloud of an aromatic ring are also commonly observed in the crystal packing of fluorene-based compounds. For example, in derivatives of 9,9-dimethyl-9H-fluoren-2-amine, strong intermolecular CH−π interactions have been identified between the phenyl ring of a stilbene (B7821643) unit and a C-H bond of the fluorene unit, with distances around 3.144 Å. researchgate.netnih.gov
Nitro-π Interactions: The electron-deficient nitro group can interact favorably with the electron-rich π-system of an adjacent aromatic ring. This type of interaction, known as a nitro-π interaction, further stabilizes the crystal structure.
The following table summarizes representative distances for aromatic interactions found in the crystal structures of related fluorene-based compounds.
| Interaction Type | Compound Type | Distance (Å) |
| CH−π | (E)-4-((7-(dimethylamino)-9,9-dimethyl-9H-fluoren-2-yl)ethynyl)benzonitrile | 3.144 |
| CH−π | (E)-4-((7-(dimethylamino)-9,9-dimethyl-9H-fluoren-2-yl)ethynyl)benzonitrile | 3.171 |
| CH−π | (E)-4-((7-(dimethylamino)-9,9-dimethyl-9H-fluoren-2-yl)ethynyl)benzonitrile | 3.390 |
| Edge-to-face stacking | (2S)-3-(4-Amino-3-nitrophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | - |
This data is from related fluorene compounds and is presented for illustrative purposes.
The interplay of these various hydrogen bonding and aromatic interactions results in a complex and well-defined three-dimensional supramolecular architecture. The specific geometry and strength of these interactions are highly dependent on the precise substitution pattern and steric factors within the molecule, which collectively determine the final crystalline form.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts (δ) of hydrogen (¹H) and carbon-¹³ (¹³C) nuclei, the electronic environment of each atom can be mapped, providing a detailed molecular skeleton.
While specific experimental NMR spectra for 3-Nitro-9H-fluoren-2-amine are not widely documented in the surveyed literature, the expected chemical shifts can be predicted based on the known effects of substituent groups on aromatic systems and data from analogous structures like 3-nitroaniline (B104315) and 2-amino-9-fluorenone. ucl.ac.ukchemicalbook.comchemicalbook.com The fluorene (B118485) ring system itself has a characteristic set of signals, which are further influenced by the electron-withdrawing nitro group (-NO₂) and the electron-donating amino group (-NH₂).
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the aromatic protons, the methylene (B1212753) bridge protons, and the amine protons.
Aromatic Protons (Ar-H): These protons, located on the fluorene backbone, would typically appear in the range of 7.0-9.0 ppm. The proton situated between the amino and nitro groups is expected to be significantly downfield due to the anisotropic effect of the adjacent nitro group. Protons on the unsubstituted benzene (B151609) ring would resonate at slightly higher fields compared to those on the substituted ring.
Methylene Protons (-CH₂-): The two protons of the methylene bridge at the C9 position are expected to produce a singlet at approximately 3.9 ppm. nih.gov
Amine Protons (-NH₂): The chemical shift of amine protons is variable and depends on factors like solvent and concentration, typically appearing as a broad signal between 3.0 and 5.0 ppm. hw.ac.uk
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework.
Aromatic Carbons: Aromatic carbons generally resonate between 110 and 150 ppm. The carbons directly bonded to the nitro (C-NO₂) and amino (C-NH₂) groups would show significant shifts; the C-NO₂ signal would be shifted downfield, while the C-NH₂ signal would be shifted upfield relative to an unsubstituted carbon. chemicalbook.comwisc.edu
Methylene Carbon (C9): The C9 carbon of the fluorene system is expected to have a chemical shift in the range of 35-40 ppm. wisc.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: Values are estimations based on general principles and data from analogous compounds.)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 9.0 | 110 - 145 |
| Methylene CH₂ (C9) | ~3.9 | ~37 |
| Amine NH₂ | 3.0 - 5.0 (broad) | N/A |
| C-NH₂ | N/A | ~148 |
| C-NO₂ | N/A | ~140 |
| Quaternary Aromatic C | N/A | 120 - 150 |
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies
Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the N-H bonds of the primary amine, the N-O bonds of the nitro group, C-H bonds of the aromatic rings, and the C-N bond. orgchemboulder.comspectroscopyonline.com
N-H Stretching: As a primary amine, two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. orgchemboulder.com
N-O Stretching: Aromatic nitro compounds display two strong absorption bands. The asymmetric stretch typically appears in the 1500-1570 cm⁻¹ range, and the symmetric stretch is found between 1300-1380 cm⁻¹. nist.gov
N-H Bending: The scissoring vibration of the primary amine group is expected between 1580-1650 cm⁻¹. orgchemboulder.com
C-N Stretching: The stretching vibration for aromatic amines is typically a strong band in the 1250-1335 cm⁻¹ region. orgchemboulder.com
Aromatic C-H Stretching: These vibrations are expected just above 3000 cm⁻¹.
Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Functional Group | Vibration Type | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) | 3300 - 3500 |
| Amine (-NH₂) | Bending (Scissoring) | 1580 - 1650 | 1580 - 1650 |
| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1570 (strong) | Typically weak |
| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1380 (strong) | ~1340 (strong) |
| Aromatic C-H | Stretch | > 3000 | > 3000 |
| Aromatic C=C | Ring Stretch | 1400 - 1600 | 1400 - 1600 |
| Aromatic C-N | Stretch | 1250 - 1335 (strong) | 1250 - 1335 |
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) for Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum reveals information about the conjugated π-electron system of the molecule.
The UV-Vis spectrum of this compound is expected to be a composite of the absorptions from the fluorene backbone modified by the strong electronic perturbations of the amino and nitro groups. The fluorene moiety itself exhibits characteristic absorptions. The addition of an electron-donating group (-NH₂) and an electron-withdrawing group (-NO₂) on the same aromatic ring creates a "push-pull" system, which typically results in a significant red-shift (bathochromic shift) of the absorption maxima to longer wavelengths due to a smaller HOMO-LUMO energy gap.
Studies on simpler, related molecules like 3-nitroaniline show characteristic absorption bands. researchgate.net For instance, 3-nitroaniline displays absorption maxima that can be attributed to π-π* and n-π* transitions. researchgate.net In the more extended conjugated system of this compound, these transitions are expected to be shifted. The spectrum would likely feature a high-energy band corresponding to transitions within the fluorene system and a lower-energy, broad charge-transfer band extending into the visible region, giving the compound its color. iu.edu
Table 3: Expected UV-Vis Absorption Maxima (λ_max) for this compound
| Electronic Transition | Expected Wavelength Range (nm) | Notes |
| π → π* (Fluorene System) | 260 - 310 | High-intensity bands related to the core aromatic structure. |
| Intramolecular Charge Transfer (ICT) | 380 - 450 | Lower-intensity, broad band resulting from the donor-acceptor system (-NH₂ → -NO₂). Responsible for the compound's color. |
Mass Spectrometry for Molecular Composition and Fragmentation Patterns
Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge (m/z) ratio. It is invaluable for determining the molecular weight and elemental composition and provides structural information through the analysis of fragmentation patterns.
For this compound (C₁₃H₁₀N₂O₂), the molecular weight is approximately 226.23 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ at m/z ≈ 226.
The fragmentation pattern is dictated by the weakest bonds and the most stable resulting fragments. For aromatic nitro compounds, characteristic fragmentation pathways include the loss of nitro- and nitro-related groups. youtube.comlibretexts.org
Loss of NO₂: A prominent peak would be expected at [M - 46]⁺, corresponding to the loss of a nitrogen dioxide radical (•NO₂).
Loss of NO: A peak at [M - 30]⁺ from the loss of a nitric oxide radical (•NO) is also common, often following rearrangement.
Loss of HNO₂: Fragmentation can occur with the loss of nitrous acid (HNO₂), leading to a peak at [M - 47]⁺, particularly if a hydrogen atom is abstracted from the adjacent amine group or the C9 position.
Amine Fragmentation: The amine group can also direct fragmentation, although the loss of the nitro group is typically more dominant.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value (Predicted) | Identity of Fragment | Fragmentation Pathway |
| 226 | [C₁₃H₁₀N₂O₂]⁺ | Molecular Ion [M]⁺ |
| 196 | [C₁₃H₁₀N]⁺ | [M - NO]⁺ |
| 180 | [C₁₃H₁₀O]⁺ | [M - N₂O]⁺ (rearrangement) |
| 180 | [C₁₃H₈N]⁺ | [M - NO₂ - H]⁺ |
| 179 | [C₁₃H₉N]⁺ | [M - HNO₂]⁺ |
| 165 | [C₁₃H₉]⁺ | Loss of all substituents |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
As of the latest literature survey, no single-crystal X-ray diffraction data for this compound has been reported. Therefore, a detailed experimental analysis of its solid-state structure, including unit cell parameters, space group, and specific intermolecular packing forces, cannot be provided at this time.
Theoretically, one would expect the fluorene system to be largely planar. The molecular packing in the solid state would likely be dominated by intermolecular hydrogen bonds between the amine (-NH₂) donor of one molecule and the oxygen atoms of the nitro (-NO₂) group acceptor of a neighboring molecule. These interactions would play a crucial role in stabilizing the crystal lattice.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons.
Density Functional Theory (DFT) for Geometry Optimization and Energetics
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This calculation minimizes the total electronic energy of the molecule. For 3-Nitro-9H-fluoren-2-amine, a DFT study, likely using a functional such as B3LYP with a basis set like 6-31G(d,p), would yield precise data on bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the steric and electronic effects of the nitro and amine substituents on the fluorene (B118485) core. The resulting energetic information would quantify the molecule's stability.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A small energy gap typically suggests higher reactivity. A computational analysis would provide the specific energy values for the HOMO, LUMO, and the resultant energy gap for this compound, offering predictions about its reactivity in chemical reactions.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution across a molecule's surface. It identifies regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack, and regions that are electron-poor (positive potential, colored blue), which are prone to nucleophilic attack. For this compound, an MEP map would visually pinpoint the reactive sites, likely showing negative potential around the nitro group's oxygen atoms and the amine group's lone pair, and positive potential near the hydrogen atoms of the amine group and the aromatic rings.
Mechanistic Studies of Chemical Reactions
Computational methods are invaluable for mapping out the entire pathway of a chemical reaction, providing insights that are often impossible to obtain experimentally.
Transition State Characterization and Reaction Pathway Elucidation
Should this compound be studied as a reactant, computational chemists could model its reaction pathways. This involves identifying and characterizing the structure and energy of the transition state—the highest energy point along the reaction coordinate that connects reactants to products. By calculating the activation energy (the energy difference between the reactants and the transition state), the reaction rate can be predicted. Elucidating the full reaction pathway provides a step-by-step understanding of how bonds are broken and formed, which is fundamental to controlling and optimizing chemical reactions.
While the specific computational data for this compound is not currently available, the theoretical frameworks described here represent the standard and powerful approaches that could be used to thoroughly characterize its molecular properties and reactivity in future research.
Solvation Models and Environmental Effects on Computational Predictions
The surrounding environment, particularly the solvent, can significantly influence the electronic properties and behavior of polar molecules like this compound. Computational solvation models are essential for accurately predicting these effects. These models treat the solvent either as a continuous medium with a defined dielectric constant or as a collection of individual, explicit solvent molecules.
One of the most common approaches is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM). In this method, the solute molecule is placed within a cavity in a continuous dielectric medium that represents the solvent. This approach allows for the calculation of how the solvent's polarity affects the molecule's geometry, electronic energy levels, and spectroscopic properties.
For donor-acceptor fluorene derivatives, the solvent polarity is a critical factor. An increase in solvent polarity typically leads to a stabilization of the charge-separated excited state, which can cause a bathochromic (red) shift in the emission spectra, a phenomenon known as solvatochromism. rsc.orgresearchgate.net Theoretical studies on analogous push-pull fluorene systems have demonstrated this effect. For instance, DFT and ADC(2) calculations on a solvatochromic fluorene fluorophore showed that the emission characteristics are highly dependent on the solvent environment, with emission maxima ranging from 421 nm in a nonpolar solvent like dioxane to 544 nm in a polar solvent like methanol. rsc.orgresearchgate.net
These computational models can predict how the dipole moment of the molecule changes between the ground and excited states, providing insight into the charge-transfer character of electronic transitions. TD-DFT calculations performed on fluorene derivatives in chloroform, a polar solvent, have shown a decrease in the excitation energy and an increase in the two-photon absorption cross-section compared to gas-phase calculations, highlighting the importance of including solvent effects for accurate predictions of optical properties. rsc.org
The table below illustrates the typical effects of solvent polarity on the calculated emission maxima for a representative solvatochromic fluorene derivative, showcasing the significant red shift observed with increasing solvent polarity.
| Solvent | Dielectric Constant (ε) | Calculated Emission Maxima (nm) |
| Dioxane | 2.2 | 421 |
| Chloroform | 4.8 | 495 |
| Acetonitrile (B52724) | 37.5 | 538 |
| Methanol | 32.7 | 544 |
This data is representative of solvatochromic push-pull fluorene derivatives and is used to illustrate the general principles of solvent effects. rsc.orgresearchgate.net
Theoretical Prediction of Spectroscopic Parameters
Theoretical methods are invaluable for predicting and interpreting the spectroscopic parameters of molecules like this compound. Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of organic molecules. worldscientific.com By solving the time-dependent Schrödinger equation, TD-DFT can predict the vertical excitation energies, which correspond to the absorption maxima (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. nih.govoup.com
For donor-acceptor systems, TD-DFT calculations can elucidate the nature of the electronic transitions. Analysis of the molecular orbitals involved, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals the extent of intramolecular charge transfer. In a molecule like this compound, the HOMO is expected to be localized primarily on the electron-donating amino-fluorene moiety, while the LUMO would be concentrated on the electron-withdrawing nitro group. The primary low-energy electronic transition would therefore correspond to a HOMO→LUMO excitation, characterized by a significant transfer of electron density from the donor to the acceptor part of the molecule. rsc.orgnih.gov
Computational studies on various fluorene derivatives have shown that the choice of DFT functional and basis set is crucial for obtaining results that correlate well with experimental data. rsc.org For example, the B3LYP functional is a popular choice that has been shown to provide reasonably accurate results for many organic dyes. oup.com
The predicted spectroscopic parameters for a molecule are highly sensitive to its substituent groups. Theoretical investigations on fluorene derivatives have demonstrated that the strategic placement of donor and acceptor groups leads to an enhancement of absorption cross-sections. rsc.org The combination of a donor and an acceptor group (a push-pull configuration) is particularly effective in shifting the absorption to longer wavelengths and increasing its intensity. rsc.org
Below is a table summarizing representative TD-DFT calculation results for substituted fluorene systems, illustrating the effect of donor and acceptor groups on the primary electronic transition.
| Fluorene Derivative | Substituent Groups | Calculated λmax (nm) | Oscillator Strength (f) | Primary Transition |
| Unsubstituted Fluorene | None | ~290-310 | ~0.1-0.3 | π → π |
| Donor-Substituted Fluorene | e.g., -NH2 | ~320-340 | ~0.4-0.6 | π → π (ICT character) |
| Acceptor-Substituted Fluorene | e.g., -NO2 | ~330-350 | ~0.5-0.7 | π → π* (ICT character) |
| Donor-Acceptor Fluorene | e.g., -NH2, -NO2 | >380 | >0.8 | HOMO → LUMO (Strong ICT) |
This table presents generalized, illustrative data based on computational studies of fluorene derivatives to show the impact of substitution on spectroscopic parameters. rsc.orgworldscientific.com
Furthermore, computational methods can also be used to predict other spectroscopic data, such as NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the 1H and 13C NMR spectra of molecules, providing valuable data for structural confirmation. scielo.org.zanih.gov
Applications in Advanced Materials Science
Organic Semiconductors and Electronic Devices
Organic semiconductors are carbon-based materials that exhibit semiconducting properties, forming the basis of next-generation electronic devices that are flexible, lightweight, and can be manufactured at a low cost. nih.gov The fluorene (B118485) moiety is a prominent building block for these materials due to its high photoluminescence efficiency, good charge carrier mobility, and the ease with which its structure can be modified. researchgate.net The introduction of push-pull substituents, as seen in 3-Nitro-9H-fluoren-2-amine, is a critical strategy for tuning the electronic characteristics of these semiconductors.
The efficiency of an organic semiconductor is heavily dependent on its ability to transport charge carriers (electrons and holes). In materials like this compound, the presence of both donor (-NH₂) and acceptor (-NO₂) groups facilitates intramolecular charge transfer upon excitation. This process creates a large dipole moment in the excited state and significantly influences the material's charge transport capabilities. mdpi.com
The fluorene core provides a rigid, planar π-conjugated system that is conducive to intermolecular stacking, which is essential for efficient charge hopping between molecules in a solid-state device. The nitro group, being strongly electron-withdrawing, enhances the electron affinity of the molecule, suggesting that this compound would likely exhibit n-type (electron-transporting) or bipolar (both electron and hole-transporting) behavior. Research on related fluorene derivatives has shown that the presence of electron-withdrawing groups can lead to air-stable n-type organic semiconductors. researchgate.net For instance, studies on fluorenone derivatives, which contain an electron-withdrawing keto group, have demonstrated their function as electron transport materials. rsc.org The combination of an amino donor and a nitro acceptor on the fluorene framework is expected to create materials with balanced charge transport, a desirable feature for many electronic devices.
Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronics, acting as switches and amplifiers. chemscene.com An OFET consists of a source, a drain, a gate, and an organic semiconductor channel. The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor used. chemscene.com
For a molecule like this compound to be effective in an OFET, several design principles are relevant:
Energy Level Engineering: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels must be aligned with the work functions of the source and drain electrodes to ensure efficient injection of charge carriers. The amino and nitro groups on the fluorene core allow for fine-tuning of these energy levels.
Molecular Packing: The ability of the molecules to self-assemble into a well-ordered crystalline or liquid-crystalline structure in the solid state is crucial for maximizing π-orbital overlap and, consequently, charge mobility. The rigid structure of fluorene promotes such ordering.
Air Stability: The electron-withdrawing nitro group can lower the LUMO level, potentially making the material more stable against oxidation in an ambient environment, which is a common issue for many organic semiconductors. researchgate.net
While specific OFET devices using this compound have not been reported, related fluorene-based bipolar charge transporting materials have shown hole mobilities in the range of 10⁻⁴ to 10⁻⁵ cm² V⁻¹ s⁻¹. researchgate.net
Optoelectronic Materials
Optoelectronic devices are those that convert light into electrical energy or vice versa. The strong ICT character of push-pull fluorene derivatives makes them prime candidates for a range of optoelectronic applications. The energy of the ICT transition can be precisely tuned by modifying the donor and acceptor groups or their positions on the fluorene ring, allowing for the absorption and emission of light across the visible spectrum.
Organic Light-Emitting Diodes (OLEDs) are a major application for fluorescent and phosphorescent organic materials. uniss.it In an OLED, charge carriers (holes and electrons) are injected from opposite electrodes and recombine in an emissive layer to produce light. The color and efficiency of the emission are properties of the emissive material.
Fluorene derivatives are widely used as highly efficient blue-light emitters. researchgate.net However, the introduction of a strong donor-acceptor pair, as in this compound, would create a significant ICT state. This typically leads to a large bathochromic (red) shift in the emission spectrum. Therefore, this compound would be expected to be an emitter in the green, yellow, or even red portion of the spectrum, rather than blue. The electroluminescent properties would be directly tied to the energy of the ICT state. The separation of the HOMO (located more on the amino-group side) and LUMO (on the nitro-fluorene side) would define the emission color.
The donor-π-acceptor (D-π-A) structure is a cornerstone of molecular design for organic photovoltaic (OPV) devices, particularly dye-sensitized solar cells (DSSCs). researchgate.net In this architecture, the molecule acts as a dye that absorbs sunlight. The donor part facilitates electron donation, the π-bridge (the fluorene system) facilitates charge transport, and the acceptor part pulls the electron away, promoting charge separation.
This compound perfectly fits the D-π-A motif:
D: The amino group is the electron donor.
π: The conjugated fluorene system is the π-bridge.
A: The nitro group is the electron acceptor.
Upon light absorption, an electron is promoted from a HOMO-dominated state to a LUMO-dominated state, effectively moving charge from the donor to the acceptor. In a DSSC, this excited electron can then be injected into the conduction band of a semiconductor like TiO₂, generating a photocurrent. The efficiency of this process depends on the dye's absorption spectrum, its energy level alignment with the semiconductor, and the lifetime of the charge-separated state. The broad absorption band typical of ICT compounds is advantageous for harvesting a larger portion of the solar spectrum. researchgate.net
The photophysical properties of push-pull fluorenes are dominated by their ICT state. While specific data for this compound is not available, extensive studies on the closely related isomer, 2-amino-7-nitro-fluorene (ANF), provide valuable insights. mdpi.comnih.govacs.org
ANF exhibits significant solvatochromism, meaning its absorption and emission spectra shift depending on the polarity of the solvent. This is a classic hallmark of molecules with a large change in dipole moment between their ground and excited states. In nonpolar solvents, the emission is typically higher in energy (bluer), while in polar solvents, which stabilize the highly polar excited state, the emission is red-shifted. acs.org
The table below, based on data for the analogous compound 2-amino-7-nitro-fluorene (ANF), illustrates the effect of solvent polarity on the fluorescence emission peak. A similar trend would be expected for this compound.
| Solvent | Dielectric Constant (ε) | Fluorescence Max (λem) for ANF (nm) |
| Benzene (B151609) | 2.28 | 505 |
| Ethyl Acetate | 6.02 | 560 |
| Acetone | 20.7 | 585 |
| Acetonitrile (B52724) | 37.5 | 605 |
Data compiled from studies on 2-amino-7-nitro-fluorene. mdpi.com
This strong dependence on the environment makes such compounds potentially useful as fluorescent probes and sensors. The quantum yield of fluorescence is another critical parameter. For push-pull systems, the fluorescence quantum yield can vary significantly with solvent polarity, often decreasing in more polar solvents due to the stabilization of non-radiative decay pathways.
The absorption spectra of these compounds typically show a strong ICT band in the visible region. For chromophores based on 9,9-dimethyl-9H-fluoren-2-amine with various acceptor groups, absorption maxima have been reported in the range of 428–502 nm. nih.gov The presence of a nitro group as the acceptor generally results in the most red-shifted absorption, corresponding to the lowest energy gap. nih.gov
Nonlinear Optical (NLO) Materials.
Enhancement of First Hyperpolarizability (β) through Molecular Design
The first hyperpolarizability (β), a measure of a molecule's second-order NLO efficiency, can be significantly enhanced through strategic molecular design. Research on fluorene-based D-π-A chromophores demonstrates that modifications to the donor, acceptor, and π-conjugated system are critical for optimizing the β value.
One primary strategy involves modulating the "push-pull" strength of the electronic groups. Studies on derivatives of 9,9-dimethyl-9H-fluoren-2-amine show a systematic increase in β by enhancing the acceptor strength and extending the length of the π-conjugation pathway. For instance, replacing a simple aldehyde group with stronger acceptors like dicyanovinyl or cyanostilbene groups leads to a substantial increase in the measured first hyperpolarizability (β_HRS_). A comparison between a precursor aldehyde (Compound 8 ) and its dicyanovinyl derivative (SS1 ) showed a 7.4-fold increase in β_HRS_. Further extending the conjugation length, as seen in derivative SS2 , resulted in an 8.5-fold increase compared to the precursor, highlighting the importance of the π-system's length.
Another critical design element is the pathway of π-conjugation. A series of novel chromophores with a "linear" conjugation path, where the donor and acceptor are positioned for direct electronic communication across the fluorene bridge, showed a significant enhancement in both β_HRS_ and the intrinsic hyperpolarizability (β_int_) compared to their "nonlinear" counterparts. acs.orgacs.orgumich.edu This demonstrates that the geometric arrangement and connectivity of the D-π-A system are as crucial as the constituent parts themselves. acs.orgacs.orgumich.edu
Table 1: First Hyperpolarizability (β) of Fluorene-Based NLO Chromophores This table showcases the impact of molecular design on the first hyperpolarizability (β_HRS_) of various fluorene derivatives, measured at 1064 nm in Dichloromethane (DCM).
| Compound ID | Donor Group | π-Bridge / Acceptor Group | β_HRS_ (x 10⁻³⁰ esu) |
|---|---|---|---|
| 8 | Dimethylamino | Fluorene / Formaldehyde | 74 ± 11 |
| SS1 | Dimethylamino | Fluorene / Dicyanovinyl | 548 ± 56 |
| SS2 | Dimethylamino | Fluorene-Vinyl / Isophorone-dicyanovinyl | 626 ± 98 |
| SS3 | Dimethylamino | Fluorene / p-Bromo-cyanostilbene | 274 ± 35 |
| SS4 | Dimethylamino | Fluorene / p-Nitro-cyanostilbene | 645 ± 48 |
| SS5 | Dimethylamino | Fluorene / p-Cyano-cyanostilbene | 566 ± 65 |
Data sourced from Shivani et al., ACS Omega 2022. acs.org
Correlation Between Molecular Structure and NLO Response
The relationship between molecular structure and NLO activity in these fluorene derivatives is well-defined. The magnitude of the NLO response is directly linked to several key molecular parameters that can be tuned through synthesis.
The efficiency of the intramolecular charge transfer is paramount. A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally leads to a larger β value. In a series of cyanostilbene-based fluorene chromophores (SS3 , SS4 , SS5 ), the derivative with the strongest electron-withdrawing group (nitro group in SS4 ) exhibited the most bathochromic (red-shifted) absorption and the lowest HOMO-LUMO gap, which correlated with the highest β_HRS_ value in the series. acs.org
The conjugation pathway within the fluorene system dictates the effectiveness of the electronic communication between the donor and acceptor. Studies have demonstrated the superiority of a "linear" conjugation design over a "nonlinear" one, even when the molecules have the same chemical constitution and number of conjugating electrons. acs.orgumich.edu The linear arrangement allows for a more efficient charge transfer across the molecule upon excitation, leading to a greater change in dipole moment and thus a higher hyperpolarizability. acs.orgacs.orgumich.edu
Furthermore, the physical packing of these molecules in the solid state can influence the macroscopic NLO response. X-ray crystal structure analysis of some of these chromophores reveals antiparallel molecular packing. acs.orgacs.org This type of arrangement can, in some cases, lead to a cancellation of the molecular dipoles, potentially reducing the bulk NLO effect. Therefore, controlling the solid-state assembly, for instance by embedding the chromophores in a polymer matrix, is crucial for translating high molecular β values into practical device performance. acs.orgacs.org
Scintillation Applications in Radiation Detection
The fluorene moiety is not only a promising building block for NLO materials but also for organic scintillators used in radiation detection. Organic scintillators are materials that emit light (scintillation) upon interaction with ionizing radiation, which can then be detected by a photosensor.
Fluorene and its derivatives are being investigated for their potential in plastic scintillators, which are valued for their fast response times, mechanical durability, and ease of manufacturing in large sizes. acs.org The core advantages of the fluorene structure for this application include its inherent thermal and photochemical stability and its efficient fluorescence. researchgate.net An investigation into fluorene single crystals highlighted desirable properties such as a wide optical band gap (3.7 eV) and high thermal stability (up to 113 °C), making it a robust candidate material for scintillation detectors. researchgate.net
In these applications, fluorene-based molecules can act as a primary fluorescent dye or be incorporated into a polymer matrix to facilitate energy transfer. The process begins with the polymer matrix (like polystyrene) absorbing energy from the radiation and then transferring that energy to the fluorene derivative via Förster Resonance Energy Transfer (FRET). acs.org The fluorene molecule then emits this energy as light at a specific wavelength. Research has shown that copolymerizing a cross-linkable fluorene derivative, 9,9-bis(4-vinylbenzyl)-9H-fluorene, directly into the polymer matrix can significantly boost the light yield, a key performance metric for scintillators. acs.org
Integration into Polymer Matrices and Advanced Composites
To be used in practical devices, active organic molecules like this compound derivatives must be incorporated into a stable, processable host material, typically a polymer matrix, to form an advanced composite. This integration is critical for both NLO and scintillation applications.
In the context of NLO materials, embedding the fluorene chromophores into a polymer matrix prevents the molecules from arranging in a centrosymmetric fashion, which would cancel out the second-order NLO effect. researchgate.net This creates a bulk material that retains the high hyperpolarizability of the individual molecules. The resulting polymer composite can then be processed into thin films for use in electro-optic devices.
For scintillation detectors, fluorene derivatives are integrated into polymer matrices like polystyrene (PS) or polyvinyltoluene (PVT). acs.org One successful strategy involves copolymerizing a vinyl-functionalized fluorene derivative with the polymer matrix and then adding other fluorene derivatives, such as 9,9-dimethyl-9H-fluorene, as a secondary dopant. acs.org This approach creates a multi-component system where an efficient energy transfer cascade is established from the polymer matrix to the fluorene dopants, maximizing the light output. A plastic scintillator composed of a polystyrene matrix with 5 wt% of a cross-linkable fluorene derivative and 20 wt% of 9,9-dimethyl-9H-fluorene achieved a high light yield of 11,600 photons/MeV with a fast decay time of 2.3 ns. acs.org This demonstrates the successful creation of an advanced composite material with tailored properties for radiation detection. acs.org
Environmental Profile of this compound and Related Nitroaromatic Compounds
While specific empirical data for this compound is limited in publicly accessible scientific literature, its environmental behavior can be inferred from the extensive research conducted on its structural isomer, 2-nitrofluorene (B1194847), and the broader class of nitroaromatic compounds. These compounds have entered the environment primarily through anthropogenic activities, including their use in the synthesis of dyes, explosives, and polymers. nih.govasm.org The presence of the electron-withdrawing nitro group on a stable aromatic structure renders these molecules generally resistant to degradation, posing a significant environmental concern. nih.govresearchgate.net
Environmental Chemistry and Degradation Studies
The environmental fate of nitroaromatic compounds is governed by a combination of biotic and abiotic transformation processes, which determine their persistence, mobility, and ultimate impact on ecosystems.
Nitroaromatic compounds are recognized for their environmental persistence. researchgate.net The strong electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative attack, which is a primary degradation mechanism for many organic pollutants. nih.govcswab.org For closely related compounds like 2-nitrofluorene (B1194847), studies suggest that biodegradation is a very slow process in the environment. guidechem.com It is found as a product of incomplete combustion from sources like diesel engines and kerosene (B1165875) heaters and has been detected in ambient air. nih.govwho.int
The persistence of these compounds means they can undergo long-range transport and accumulate in various environmental compartments. Their ultimate fate is often linked to slow degradation processes or sequestration into soil and sediment, where they may be immobilized. arizona.edu Given its structural similarity to other nitro-substituted fluorenes, 3-Nitro-9H-fluoren-2-amine is expected to exhibit significant persistence in both aquatic and terrestrial systems.
Direct photolysis of nitroaromatic compounds in aqueous solutions is typically a slow and inefficient process. nih.gov However, their degradation can be significantly accelerated through advanced oxidation processes (AOPs), such as the UV/H₂O₂ system. rsc.orgrsc.org In these processes, the photolysis of hydrogen peroxide (H₂O₂) generates highly reactive hydroxyl radicals (•OH). nih.gov
These radicals readily attack the aromatic ring, initiating a cascade of oxidative reactions. Studies on compounds like nitrobenzene (B124822) and nitrophenols show that this process leads to the cleavage of the aromatic ring and the nearly complete conversion of the organic nitrogen into inorganic nitrate (B79036) (NO₃⁻). nih.govnih.gov While the specific photolytic pathway for this compound has not been documented, it is anticipated that its degradation under environmental light conditions would be slow unless facilitated by photosensitizers or the presence of radical-generating species like H₂O₂. dss.go.th
Nitroaromatic compounds are generally considered resistant to hydrolysis under typical environmental pH conditions (pH 5-9). nih.gov The carbon-nitrogen bond of the nitro group attached to the aromatic ring is stable and does not readily react with water.
Significant hydrolytic degradation typically requires more extreme conditions, such as high alkalinity. nih.gov For instance, studies on explosives like 2,4,6-trinitrotoluene (B92697) (TNT) demonstrate that alkaline hydrolysis can transform the parent compound into various intermediates, although this is not a common pathway in natural waters. mdpi.com Therefore, it can be concluded that this compound is likely hydrolytically stable in most aquatic environments.
Despite their recalcitrance, microorganisms have evolved diverse enzymatic pathways to transform and, in some cases, completely mineralize nitroaromatic compounds. nih.govcswab.org These pathways are the primary mechanism for the biological breakdown of these pollutants.
Reductive Pathways: Under anaerobic (oxygen-deficient) conditions, the most common microbial strategy is the reduction of the nitro group. nih.gov This proceeds via a stepwise addition of electrons, transforming the nitro group (-NO₂) into a nitroso (-NO), then a hydroxylamino (-NHOH), and finally an amino (-NH₂) group. nih.govnih.gov This reduction is often a fortuitous reaction catalyzed by nonspecific nitroreductase enzymes. cswab.org While this process detoxifies the nitro group, the resulting aromatic amines can be equally or more hazardous. nih.gov
Oxidative Pathways: In aerobic environments, some bacteria can initiate degradation by attacking the aromatic ring directly. nih.gov This is accomplished by monooxygenase or dioxygenase enzymes, which insert one or two oxygen atoms into the ring, respectively. This hydroxylation destabilizes the structure and leads to the elimination of the nitro group as nitrite (B80452) (NO₂⁻), which can then be used as a nitrogen source by some bacteria. nih.govnih.gov
Fungal Metabolism: White-rot fungi, such as Phanerochaete chrysosporium, are known for their ability to degrade a wide range of persistent pollutants, including nitroaromatics. nih.gov Studies on the structural isomer 2-nitrofluorene with the fungus Cunninghamella elegans showed that it was metabolized into several hydroxylated products, including 2-nitro-9-fluorenol and various hydroxy-2-nitrofluorene isomers. nih.gov This demonstrates a detoxification pathway, as the hydroxylated metabolites are often less toxic and more water-soluble. nih.gov
| Degradation Strategy | Environmental Condition | Key Enzymatic Step | Typical Outcome |
| Reductive Pathway | Anaerobic | Nitroreductases reduce the -NO₂ group. | Formation of aromatic amines. |
| Oxidative Pathway | Aerobic | Dioxygenases hydroxylate the aromatic ring. | Elimination of the nitro group as nitrite and ring cleavage. |
| Fungal Metabolism | Aerobic | Cytochrome P450 monooxygenases hydroxylate the molecule. | Formation of hydroxylated metabolites (detoxification). |
Beyond photolysis and hydrolysis, other abiotic processes can contribute to the transformation of nitroaromatic compounds. A key mechanism is reduction by naturally occurring minerals in soil and sediment, such as reduced iron species. snu.ac.kr This process is analogous to anaerobic microbial reduction, converting the nitro group to an amine.
In terms of chemical stability, nitroaromatic compounds are thermally stable at ambient temperatures but can decompose exothermically at elevated temperatures. icheme.org They are generally stable but may react with strong oxidizing agents. xenometrix.ch Under anaerobic soil conditions, reduced intermediates of nitroaromatics can react with each other to form more complex molecules like azo dimers or become covalently bound to soil organic matter (humus), which immobilizes them. arizona.edu
The environmental mobility of a compound determines its potential to spread from a contamination source. For non-volatile organic compounds, mobility in soil and sediment is largely controlled by sorption to organic carbon. This is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc).
For the structural isomer 2-nitrofluorene, the calculated Koc values are high, indicating low mobility. guidechem.comnih.gov Compounds with high Koc values tend to bind strongly to soil and sediment particles, limiting their transport in groundwater. The low estimated Henry's Law constant also suggests that volatilization from water surfaces is not a significant environmental distribution pathway. nih.gov Given the structural similarities, this compound is expected to exhibit comparable behavior, characterized by strong sorption to soil and sediment and low mobility in aquatic systems. nih.gov
| Parameter | Estimated Value for 2-Nitrofluorene | Implication for Environmental Mobility | Source |
| Koc (Soil Adsorption Coefficient) | 3,200 - 3,450 | Slightly mobile to immobile in soil. | guidechem.comnih.gov |
| Henry's Law Constant | 2.87 x 10⁻⁷ atm-m³/mol | Volatilization from water is very slow. | guidechem.com |
| Bioconcentration Factor (BCF) | 422 (highest among tested Nitro-PAHs) | Potential to accumulate in aquatic organisms. | researchgate.net |
Structure Property Relationship Investigations
Influence of Nitro and Amino Substituents on Electronic and Optical Characteristics
The electronic and optical properties of 3-Nitro-9H-fluoren-2-amine are dominated by the push-pull effect created by the amino (-NH₂) and nitro (-NO₂) groups. The amino group, positioned at C2, acts as an electron-donating group (EDG), increasing the electron density of the π-conjugated fluorene (B118485) system. Conversely, the nitro group at C3 functions as a strong electron-withdrawing group (EWG), pulling electron density from the aromatic rings.
This donor-acceptor arrangement leads to a significant intramolecular charge transfer (ICT) from the amino group to the nitro group upon photoexcitation. nih.govnih.gov This ICT character is a defining feature of its electronic transitions. The presence of these substituents causes a bathochromic (red) shift in the absorption and emission spectra compared to the parent fluorene molecule, extending its light absorption into the visible region. The strong ICT can also lead to a large Stokes shift, which is the difference between the absorption and emission maxima. acs.org
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic behavior. In push-pull systems like this compound, the HOMO is typically localized on the electron-donating amino group and the fluorene ring, while the LUMO is concentrated on the electron-withdrawing nitro group. researchgate.netuaeu.ac.ae This spatial separation of the frontier orbitals reduces the HOMO-LUMO energy gap, which is consistent with the observed red-shifted absorption. The energy gap can be further tuned by modifying the substituents, a common strategy in designing organic electronic materials. mdpi.com
| Property | Effect of Amino Group (-NH₂) | Effect of Nitro Group (-NO₂) | Combined Effect in this compound |
|---|---|---|---|
| HOMO Energy Level | Increases (destabilizes) | Slightly Decreases | Relatively high, localized on the amino/fluorene moiety |
| LUMO Energy Level | Slightly Increases | Decreases (stabilizes) | Relatively low, localized on the nitro moiety |
| HOMO-LUMO Gap | Decreases | Decreases | Significantly reduced, leading to red-shifted absorption |
| Absorption Spectrum | Bathochromic Shift | Bathochromic Shift | Strong intramolecular charge transfer (ICT) band in the visible region |
| Fluorescence | Often enhances fluorescence | Often quenches fluorescence | Fluorescence properties are highly dependent on the ICT state and solvent polarity |
Positional Isomerism and its Impact on Molecular Properties
In this compound, the adjacent ortho-positioning of the donor and acceptor groups creates a highly localized and strong dipole moment. This arrangement can facilitate a more direct and efficient intramolecular charge transfer. In contrast, in the 2,7-disubstituted isomer, the donor and acceptor groups are positioned on opposite rings and are further apart. This results in a longer, more linear charge transfer pathway across the entire fluorene backbone. nih.gov
This difference in the charge transfer vector impacts several properties:
Dipole Moment: The 2,3-isomer is expected to have a different ground-state dipole moment compared to the more symmetrical charge distribution in the 2,7-isomer.
Optical Properties: The extent of orbital overlap and the distance of charge transfer influence the energy and intensity of the ICT absorption band. The linear conjugation path in the 2,7-isomer often leads to superior nonlinear optical (NLO) responses compared to nonlinear or bent conjugation paths. nih.gov
Solvatochromism: The change in spectral properties with solvent polarity can be more pronounced in one isomer over the other, depending on the change in dipole moment between the ground and excited states.
Reactivity: The electron density distribution across the aromatic rings is different for each isomer, influencing their susceptibility to further chemical reactions like electrophilic substitution. africaresearchconnects.com
| Property | This compound (2,3-isomer) | 2-Amino-7-nitrofluorene (2,7-isomer) |
|---|---|---|
| Substitution Pattern | Ortho-disubstituted on one ring | Para-like disubstitution across two rings |
| Charge Transfer Pathway | Localized, non-linear | Delocalized, linear |
| Symmetry | Asymmetric | Symmetric (C2v) |
| Expected NLO Response | Moderate | Potentially higher due to linear push-pull structure |
| HOMO/LUMO Distribution | Localized on adjacent donor/acceptor sites | Distributed across the entire molecular axis |
Conformational Effects on Reactivity and Material Performance
The fluorene moiety is known for its rigid and planar π-system, which facilitates effective electronic conjugation and intermolecular π-π stacking interactions in the solid state. mdpi.com However, the substituents at the C2 and C3 positions, as well as potential substitutions at the C9 position, can influence the molecule's conformation and, consequently, its bulk properties. mdpi.com
For this compound, the planarity of the fluorene core is largely maintained. The primary conformational freedom involves the rotation of the nitro and amino groups relative to the plane of the aromatic ring. In the solid state, crystal packing forces will dictate the most stable conformation, which often involves the formation of intermolecular hydrogen bonds between the amino group of one molecule and the nitro group of a neighbor. These interactions can lead to specific packing motifs that influence charge transport and thermal stability in materials. mdpi.com
Theoretical Frameworks for Predicting Structure-Property Correlations
Computational chemistry provides powerful tools for predicting and understanding the structure-property relationships of molecules like this compound. Density Functional Theory (DFT) is a widely used method to investigate the ground-state properties of such compounds. researchgate.netnih.gov
Key applications of DFT in this context include:
Geometry Optimization: Predicting the most stable three-dimensional structure, including bond lengths, bond angles, and the planarity of the fluorene system. acs.org
Electronic Structure Analysis: Calculating the energies and spatial distributions of the HOMO and LUMO. researchgate.net The HOMO-LUMO gap calculated from these energies provides a theoretical estimate of the molecule's electronic excitation energy and chemical reactivity. acs.org
Natural Bond Orbital (NBO) Analysis: Quantifying the intramolecular charge transfer between the donor and acceptor groups, providing a numerical basis for the "push-pull" concept. nih.gov
To investigate excited-state properties, such as UV-visible absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is employed. nih.govresearchgate.net TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov These theoretical spectra can be directly compared with experimental data to validate the computational model and to assign specific electronic transitions, such as π-π* or ICT transitions. acs.orgmdpi.com These theoretical frameworks are invaluable for rationally designing new fluorene derivatives with tailored optical and electronic properties for specific applications. researchgate.net
Future Research Directions and Outlook
Emerging Synthetic Methodologies for Nitro- and Amino-Fluorenes
The synthesis of specifically substituted fluorenes like 3-Nitro-9H-fluoren-2-amine often requires multi-step procedures. Future research will likely focus on developing more efficient, selective, and sustainable synthetic routes.
Key areas of development include:
Advanced Nitration and Amination Reactions: Traditional methods for introducing nitro and amino groups onto aromatic rings can sometimes lack regioselectivity and require harsh conditions. nih.govresearchgate.net Emerging methodologies aim to overcome these limitations. Research into "green" synthesis using water as a solvent for nitration has shown high efficiency and selectivity for producing nitrofluorenones, which are precursors to amino-nitro derivatives. researchgate.net Another promising approach involves the use of novel nitrating agents or catalyst systems that offer milder reaction conditions and improved control over the position of substitution. orgchemres.org For instance, methods for capturing nitrogen dioxide (NO₂) from waste streams and using it as a feedstock for nitration reactions represent a significant step towards a circular chemical economy. researchgate.net
Catalytic C-H and C-N Bond Formation: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthesis. Future work will likely explore transition metal-catalyzed C-H amination and nitration to directly install the required functional groups on the fluorene (B118485) core, bypassing the need for pre-functionalized starting materials. researchgate.net Palladium-catalyzed reactions, for example, have shown great promise in forming C-N bonds for the synthesis of complex chiral amines and could be adapted for fluorene derivatives. acs.org
Flow Chemistry and Automated Synthesis: Continuous flow chemistry offers enhanced control over reaction parameters, improved safety (especially for energetic nitration reactions), and potential for scalability. nih.gov The automation of multi-step syntheses, guided by machine learning algorithms, can accelerate the discovery and optimization of reaction conditions for complex molecules like this compound. nih.gov This technology allows for rapid screening of reactants and catalysts to achieve high yields and purity.
| Synthetic Approach | Advantages | Potential Challenges | Relevant Research |
| Green Chemistry Routes | Environmentally friendly (e.g., water as solvent), milder conditions, simple workup. | Substrate scope may be limited; achieving specific regioselectivity. | researchgate.net |
| Direct C-H Functionalization | Atom economy, reduced number of synthetic steps, access to novel derivatives. | Catalyst development, control of selectivity on complex scaffolds. | researchgate.net |
| Flow Chemistry | Enhanced safety, precise control of reaction conditions, scalability. | Initial setup cost, potential for clogging with solid byproducts. | nih.gov |
| Metal-Organic Framework (MOF) Mediated Synthesis | Utilization of waste pollutants (NO₂) as feedstock, high reaction efficiency. | MOF stability and reusability, cost of specialized materials. | researchgate.net |
Advanced Spectroscopic and Analytical Techniques for Complex Systems
The intricate electronic nature of push-pull fluorene systems necessitates the use of sophisticated analytical techniques to fully characterize their properties and behavior in various environments.
Future research will benefit from:
Time-Resolved Spectroscopy: To understand the dynamics of intramolecular charge transfer (ICT), which is fundamental to the optical and electronic properties of this compound, techniques like transient absorption and time-resolved fluorescence spectroscopy are crucial. These methods can probe the excited-state lifetimes and pathways of energy relaxation on femtosecond to microsecond timescales.
Advanced NMR Techniques: While standard 1H and 13C NMR are routine, advanced two-dimensional NMR techniques (COSY, HSQC, HMBC) are essential for unambiguous structure elucidation of complex fluorene derivatives and their intermediates. researchgate.net Solid-state NMR could also provide insights into the molecular arrangement and intermolecular interactions in crystalline materials.
Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive technique for detecting and identifying molecules at very low concentrations. rsc.org It could be a powerful tool for studying the adsorption of this compound on surfaces, which is relevant for applications in sensors and environmental analysis. Combining SERS with machine learning models can enhance quantification and detection accuracy. rsc.org
High-Resolution Mass Spectrometry: Techniques like tandem mass spectrometry are invaluable for identifying reaction byproducts, degradation products, and metabolites, providing crucial information for synthesis optimization and environmental fate studies. youtube.com
| Technique | Information Gained | Future Application for this compound |
| Time-Resolved Spectroscopy | Excited-state dynamics, intramolecular charge transfer rates, relaxation pathways. | Characterizing photophysical properties for optoelectronic device development. |
| Surface-Enhanced Raman Spectroscopy (SERS) | Vibrational fingerprint at ultra-low concentrations, surface interaction analysis. | Development of sensitive chemical sensors, monitoring environmental samples. |
| Advanced NMR (2D, Solid-State) | Unambiguous structural confirmation, intermolecular packing in solid state. | Quality control in synthesis, understanding structure-property relationships in materials. |
| High-Resolution Mass Spectrometry | Precise mass for molecular formula confirmation, fragmentation patterns for structural analysis. | Identifying metabolites in biodegradation studies, characterizing synthetic intermediates. |
Predictive Computational Modeling and Machine Learning Applications
Computational chemistry and artificial intelligence (AI) are transforming chemical research from a trial-and-error process to a design-driven endeavor. researchgate.net These tools are set to play a pivotal role in exploring the potential of this compound.
Quantum Chemical Calculations: Density Functional Theory (DFT) and higher-level ab initio methods can predict a wide range of molecular properties, including geometries, electronic structures, and spectroscopic signatures (UV-Vis, IR, NMR). researchgate.net Such calculations can guide synthetic efforts by predicting reaction pathways and stability, and they can help interpret experimental data by correlating spectral features with molecular orbitals and electronic transitions.
Machine Learning for Property Prediction: AI models can be trained on large datasets of chemical structures and their measured properties to predict the characteristics of new, unsynthesized molecules. youtube.comnih.gov This approach can rapidly screen virtual libraries of fluorene derivatives to identify candidates with optimal properties for specific applications, such as desired absorption wavelengths or high thermal stability, significantly accelerating the materials discovery process.
AI-Assisted Synthesis Planning: Retrosynthesis, the process of planning a synthesis backward from the target molecule, is a complex task that can be aided by AI. nih.govyoutube.com By learning from vast databases of known chemical reactions, machine learning tools can propose viable synthetic routes to this compound and its analogs, potentially uncovering novel and more efficient pathways. nih.gov
Interdisciplinary Research Opportunities in Materials Science and Environmental Remediation
The distinct properties of this compound open up avenues for collaborative research across multiple scientific disciplines.
Materials Science: The fluorene unit is a well-established building block for organic electronic materials, including Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics. nih.govnih.gov The push-pull nature of this compound makes it a prime candidate for creating dyes that absorb and emit light in the visible and near-infrared regions. nih.gov Future research could focus on incorporating this molecule into polymers or hybrid organic-inorganic materials to develop novel sensors, photothermal agents, or components for advanced optical devices. nih.govcam.ac.uk
Environmental Science and Remediation: Nitroaromatic compounds are a class of environmental pollutants, and understanding their fate and transport is crucial. nih.gov Research on the biodegradation of fluorene and its derivatives is an active field. nih.gov Studies have shown that certain microorganisms can degrade fluorene, and the enzymatic pathways are being elucidated. nih.gov Interdisciplinary projects could investigate the microbial degradation of this compound, potentially leading to bioremediation strategies for contaminated sites. The compound itself could also be studied as a probe or sensor for detecting other pollutants. researchgate.netresearchgate.net
Q & A
Q. What are the recommended synthetic routes for 3-Nitro-9H-fluoren-2-amine in academic research?
The compound can be synthesized via Buchwald-Hartwig coupling, leveraging nitroarenes as electrophiles or arylamine surrogates. This method allows precise C–N bond formation under palladium catalysis, with optimized conditions (e.g., ligand choice, solvent system) critical for yield and purity . Alternative routes include nucleophilic aromatic substitution, where nitro groups act as directing groups for functionalization. Post-synthetic purification via column chromatography (hexane:diethyl ether gradients) is recommended to isolate high-purity products .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions and nitro-group integration. For example, aromatic proton signals in the δ 6.7–8.2 ppm range and nitro-group deshielding effects are diagnostic .
- High-Performance Liquid Chromatography (HPLC): Quantify purity (≥97%) using reverse-phase columns with UV detection at λ ~254 nm .
- Mass Spectrometry (HRMS): Validate molecular weight (226.23 g/mol) via APCI or ESI methods .
Advanced Research Questions
Q. How can researchers investigate the nonlinear optical (NLO) properties of this compound derivatives?
- Hyper-Rayleigh Scattering (HRS): Measure first hyperpolarizability () to assess NLO activity. Derivatives with extended π-conjugation (e.g., fluorenyl-amine push-pull systems) show enhanced due to intramolecular charge transfer .
- Computational Modeling: Employ density functional theory (DFT) to correlate optical gaps, dipole moment differences, and transition dipole moments with experimental values .
- Single-Crystal X-ray Diffraction: Resolve molecular packing and conjugation pathways to interpret NLO behavior. SHELXL is recommended for refinement against high-resolution data .
Q. What strategies are effective for resolving contradictions in crystallographic data of fluorenyl amines?
- Enantiomorph-Polarity Analysis: Use Rogers’ η or Flack’s -parameter to distinguish centrosymmetric vs. chiral structures. For near-symmetric systems, -parameters reduce false chirality assignments .
- Data Validation: Cross-reference SHELX refinement metrics (R-factor, residual density maps) with spectroscopic data (e.g., NMR) to resolve ambiguities in nitro-group orientation .
- Contradiction Analysis: Apply iterative hypothesis testing (e.g., comparing experimental vs. theoretical bond angles) to identify systematic errors in data collection or modeling .
Q. How can computational methods guide the design of this compound-based materials?
- Molecular Dynamics (MD) Simulations: Predict solubility and aggregation behavior in solvents (e.g., DCM, THF) to optimize processing conditions for thin-film applications .
- Time-Dependent DFT (TD-DFT): Model excited-state properties to screen derivatives for targeted applications (e.g., organic photovoltaics or sensors) .
- Docking Studies: Explore interactions with biological targets (e.g., enzymes) if investigating biomedical applications, though current evidence focuses on optoelectronic uses .
Methodological Notes
- Synthesis Optimization: Monitor reaction progress via TLC with UV visualization, especially for nitro-group intermediates .
- Safety Protocols: Handle nitro-containing compounds in fume hoods due to potential mutagenicity. Refer to SDS guidelines for proper disposal .
- Data Reproducibility: Archive raw crystallographic data (e.g., CIF files) and NMR spectra in open-access repositories to facilitate peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
